Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl group attached to the piperazine ring, which is further connected to an oxoacetate group. The molecular formula of this compound is C10H18N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used for the synthesis of piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biological processes. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethyl-piperazin-1-yl)-ethylamine: This compound has a similar piperazine structure but lacks the oxoacetate group.
2-(4-Methyl-piperazin-1-yl)-ethylamine: Similar structure with a methyl group instead of an ethyl group.
1-(2-Aminoethyl)piperazine: Contains an aminoethyl group attached to the piperazine ring.
Uniqueness
Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate is unique due to the presence of the oxoacetate group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the ethyl group attached to the piperazine ring can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-11-5-7-12(8-6-11)9(13)10(14)15-4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMFFXMOWHAVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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